![molecular formula C12H7NO4 B11878998 Furo[3,2-c]quinoline-2,3,4(5H)-trione, 5-methyl- CAS No. 666234-41-9](/img/structure/B11878998.png)
Furo[3,2-c]quinoline-2,3,4(5H)-trione, 5-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methylfuro[3,2-c]quinoline-2,3,4(5H)-trione is a heterocyclic compound that belongs to the quinoline family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylfuro[3,2-c]quinoline-2,3,4(5H)-trione can be achieved through several methods. One common approach involves the Perkin rearrangement of 3-Bromo-5,6-Dihydro-6-Methyl-2H-Pyrano[3,2-c]Quinoline-2,5-Dione . This reaction typically requires specific conditions such as the presence of a base and a suitable solvent to facilitate the rearrangement process.
Industrial Production Methods
While specific industrial production methods for 5-Methylfuro[3,2-c]quinoline-2,3,4(5H)-trione are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and implementing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methylfuro[3,2-c]quinoline-2,3,4(5H)-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the quinoline moiety, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Applications De Recherche Scientifique
5-Methylfuro[3,2-c]quinoline-2,3,4(5H)-trione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential bioactivity.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It can be used in the synthesis of materials with specific properties, such as dyes and polymers.
Mécanisme D'action
The mechanism of action of 5-Methylfuro[3,2-c]quinoline-2,3,4(5H)-trione involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Furo[3,2-c]quinoline: Shares a similar fused ring structure but lacks the methyl group.
Pyrano[3,2-c]quinoline: Contains a pyran ring instead of a furan ring.
Quinoline: The parent compound without the fused furan ring.
Uniqueness
5-Methylfuro[3,2-c]quinoline-2,3,4(5H)-trione is unique due to the presence of the methyl group and the specific arrangement of the furan and quinoline rings
Propriétés
Numéro CAS |
666234-41-9 |
|---|---|
Formule moléculaire |
C12H7NO4 |
Poids moléculaire |
229.19 g/mol |
Nom IUPAC |
5-methylfuro[3,2-c]quinoline-2,3,4-trione |
InChI |
InChI=1S/C12H7NO4/c1-13-7-5-3-2-4-6(7)10-8(11(13)15)9(14)12(16)17-10/h2-5H,1H3 |
Clé InChI |
GACOCUXGIUVFHT-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2C3=C(C1=O)C(=O)C(=O)O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-4-phenyl-2,8-diazaspiro[4.5]decane](/img/structure/B11878939.png)
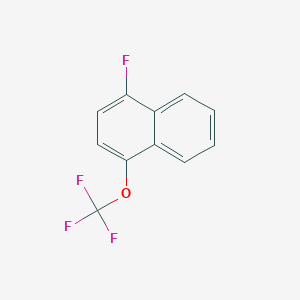
![4-Benzyl-1,4-diazabicyclo[3.3.1]nonan-2-one](/img/structure/B11878954.png)
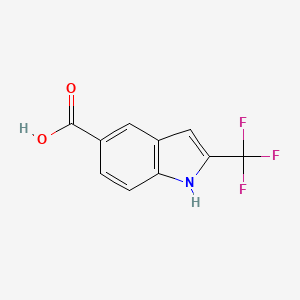
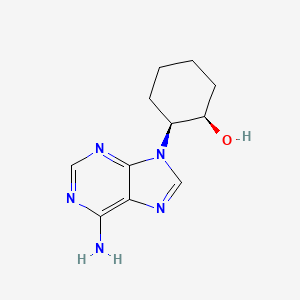


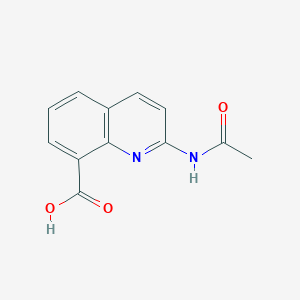
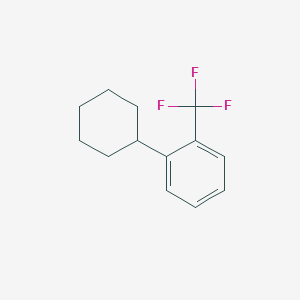
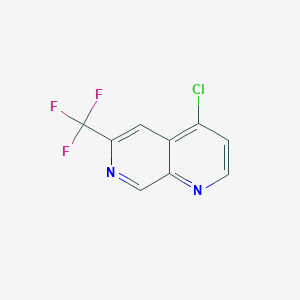


![6-Chloro-3-hydroxy-4-methylbenzo[b]thiophene-2-carbaldehyde](/img/structure/B11879025.png)
